molecular formula C13H22O2 B11721289 1-(tert-Butyl)cyclopentyl methacrylate

1-(tert-Butyl)cyclopentyl methacrylate

Cat. No.: B11721289
M. Wt: 210.31 g/mol
InChI Key: IEYLGELMIWOKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyl)cyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-(tert-butyl)cyclopentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)cyclopentyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group is highly reactive, allowing it to participate in free radical polymerization reactions. The resulting polymers exhibit unique properties, such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl)cyclopentyl methacrylate is unique due to the presence of both the tert-butyl and cyclopentyl groups. These groups impart specific steric and electronic properties to the compound, enhancing its stability and reactivity compared to other methacrylate esters .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(1-tert-butylcyclopentyl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H22O2/c1-10(2)11(14)15-13(12(3,4)5)8-6-7-9-13/h1,6-9H2,2-5H3

InChI Key

IEYLGELMIWOKIN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCC1)C(C)(C)C

Origin of Product

United States

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